molecular formula C7H5BrFNO2 B2500078 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene CAS No. 175610-68-1

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene

Cat. No.: B2500078
CAS No.: 175610-68-1
M. Wt: 234.024
InChI Key: XDCQFNXIWGZLMX-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO2. It is characterized by the presence of bromine, fluorine, methyl, and nitro functional groups attached to a benzene ring. This compound is a pale-yellow to yellow solid or liquid at room temperature and is used as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene is an organic compound that is primarily used as an intermediate in organic synthesis . Its primary targets are other organic molecules, where it acts as a reagent to introduce specific functional groups .

Mode of Action

The compound interacts with its targets through chemical reactions. It contains bromine, fluorine, and nitro functional groups, which can participate in various types of organic reactions . For example, the bromine atom can be replaced by other groups in nucleophilic substitution reactions . The nitro group can also be reduced to an amine, providing another avenue for chemical modification .

Biochemical Pathways

As an intermediate in organic synthesis, this compound can be involved in a wide range of biochemical pathways, depending on the final product being synthesized . It can be used to prepare various types of organic compounds, including pharmaceuticals, dyes, and polymers .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on the specific context in which it is used. If it were to enter a biological system, factors such as its lipophilicity, molecular size, and the presence of functional groups would influence its adme properties .

Result of Action

The molecular and cellular effects of this compound are primarily related to its role as a chemical reagent. It can react with other molecules to form new compounds, thereby altering the chemical landscape of the system in which it is used . In a biological context, such changes could potentially lead to various downstream effects, depending on the specific compounds that are produced .

Preparation Methods

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene can be synthesized through various chemical reactions. One common method involves the reaction of 1-bromo-2-fluoro-5-nitrobenzene with methyl isothiocyanate under alkaline conditions . The reaction typically requires a base such as sodium hydroxide and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the nitro group yields 1-bromo-2-fluoro-3-methyl-5-aminobenzene .

Comparison with Similar Compounds

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene can be compared with other similar compounds, such as:

    1-Bromo-2-fluoro-4-methyl-5-nitrobenzene: This compound has a similar structure but with the methyl group in a different position.

    1-Bromo-2-fluoro-3-methyl-4-nitrobenzene: This compound also has a similar structure but with the nitro group in a different position.

    1-Bromo-3-fluoro-2-methyl-5-nitrobenzene: This compound has the fluorine and methyl groups in different positions.

The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

1-bromo-2-fluoro-3-methyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCQFNXIWGZLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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